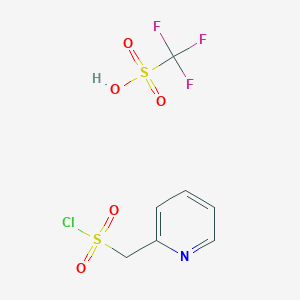

(2-Pyridylmethyl)sulfonyl chloride triflate

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of (2-Pyridylmethyl)sulfonyl chloride triflate involves the reaction of (2-Pyridylmethyl)sulfonyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product .

Analyse Des Réactions Chimiques

(2-Pyridylmethyl)sulfonyl chloride triflate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Synthetic Chemistry

(2-Pyridylmethyl)sulfonyl chloride triflate serves as a vital reagent in organic synthesis. Its ability to act as a sulfonylating agent allows for the formation of sulfonamides and other derivatives essential for pharmaceutical development.

Key Reactions

- Sulfonylation : The compound facilitates the introduction of sulfonyl groups into organic molecules, enhancing their reactivity and biological activity.

- Formation of Sulfonamides : It is particularly useful in synthesizing sulfonamides, which are critical components in many therapeutic agents.

Drug Development

In the pharmaceutical industry, this compound is employed to modify biological molecules, aiding in the creation of new drug candidates with improved efficacy and selectivity.

Case Study: Protein Modification

Research indicates that this compound can effectively sulfonylate proteins, altering their function and stability. Such modifications are crucial for understanding drug interactions and mechanisms of action in cellular processes.

Material Science

The compound plays a significant role in developing functionalized polymers and materials. Its unique chemical properties contribute to advancements in coatings and adhesives that require specific functionalities.

Applications in Coatings

- Functionalized Polymers : By incorporating this compound into polymer matrices, researchers can enhance the material's performance characteristics, such as adhesion and chemical resistance.

Bioconjugation

Bioconjugation involves attaching biomolecules to surfaces or other molecules, an area where this compound is particularly beneficial. This application is essential for developing targeted drug delivery systems and diagnostic tools.

Targeted Drug Delivery

The compound's ability to facilitate the attachment of drugs to targeting ligands enhances therapeutic precision, allowing for more effective treatment strategies with reduced side effects.

Research Applications

In academic and industrial laboratories, this compound is utilized in various research projects aimed at exploring chemical reactivity and developing new synthetic methodologies.

Innovative Methodologies

Researchers have employed this compound to develop novel synthetic routes that improve yield and selectivity in complex organic transformations .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Used as a reagent for sulfonylation and formation of sulfonamides | Enhances reactivity and biological activity |

| Drug Development | Modifies biological molecules for new drug candidates | Improved efficacy and selectivity |

| Material Science | Contributes to functionalized polymers and advanced materials | Enhanced performance characteristics |

| Bioconjugation | Facilitates attachment of biomolecules for targeted delivery systems | Increased therapeutic precision |

| Research Applications | Explores chemical reactivity and develops new synthetic methodologies | Innovative pathways leading to higher yields |

Mécanisme D'action

The mechanism of action of (2-Pyridylmethyl)sulfonyl chloride triflate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the substrates .

Comparaison Avec Des Composés Similaires

(2-Pyridylmethyl)sulfonyl chloride triflate can be compared with other sulfonyl chloride compounds, such as:

- Methanesulfonyl chloride

- Benzenesulfonyl chloride

- Tosyl chloride

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different substituents on the sulfonyl group. This compound is unique due to the presence of the pyridyl group, which can influence its reactivity and interactions in chemical reactions .

Activité Biologique

(2-Pyridylmethyl)sulfonyl chloride triflate is a compound of significant interest in medicinal chemistry due to its unique sulfonyl and pyridyl functionalities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₈ClF₃NO₂S. The compound features a pyridine ring attached to a sulfonyl chloride group, which can react with various nucleophiles, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biological molecules. This property allows it to modulate the activity of enzymes, receptors, and other proteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Interaction : It can bind to receptors, influencing signaling pathways related to various biological processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar sulfonyl functionalities exhibit notable antibacterial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as E. coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 7 | 4.88 | B. mycoides |

| Compound 8 | 22.4 | PACA2 |

| Compound 9 | 17.8 | HCT116 |

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation into its efficacy against pathogenic bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives, which share structural similarities with this compound. For example:

- Compounds were tested against human cancer cell lines such as A549 and HCT116.

- Notable IC50 values were recorded, indicating promising anticancer activity compared to standard chemotherapeutics like Doxorubicin.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound 7 | 44.4 | PACA2 |

| Compound 8 | 22.4 | PACA2 |

| Doxorubicin | 52.1 | PACA2 |

These results point towards the potential of this compound as a lead compound in cancer therapy .

Case Studies and Research Findings

- Synthesis and Characterization : A study detailed the synthesis of novel sulfonamides from p-toluene sulfonyl chloride, highlighting the role of sulfonyl groups in enhancing biological activity .

- Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized compounds derived from similar structures, showing significant activity against both gram-positive and gram-negative bacteria .

- Molecular Docking Studies : Research involving molecular docking has indicated that compounds related to this compound can effectively inhibit targets like Escherichia coli enoyl reductase, suggesting a mechanism for its antibacterial effects .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. According to safety data sheets:

Propriétés

IUPAC Name |

pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCMKSDMUWYUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590044 | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882564-09-2 | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-2-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.